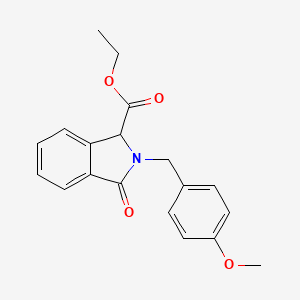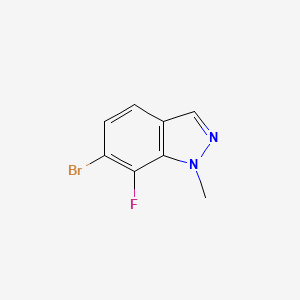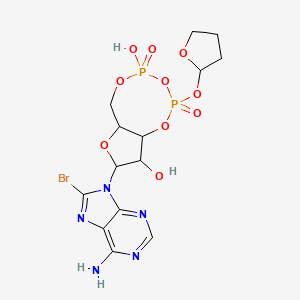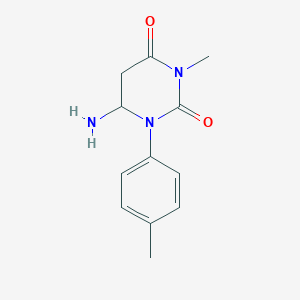
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an ethyl ester group, a 4-methoxybenzyl group, and a 3-oxoisoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, the initial step might involve the acylation of a benzene derivative to introduce the 4-methoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate can be compared with other isoindoline derivatives such as:
- Ethyl 2-(4-hydroxybenzyl)-3-oxoisoindoline-1-carboxylate
- Ethyl 2-(4-chlorobenzyl)-3-oxoisoindoline-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the methoxy group in this compound may confer unique reactivity and interaction profiles compared to its analogs.
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-3-24-19(22)17-15-6-4-5-7-16(15)18(21)20(17)12-13-8-10-14(23-2)11-9-13/h4-11,17H,3,12H2,1-2H3 |
Clave InChI |
HCJURNQZDUDIOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)









![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)


![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
